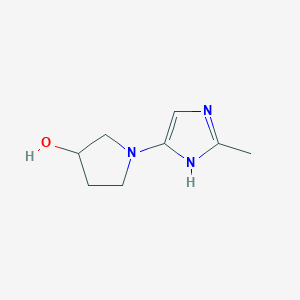

1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol

Description

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

1-(2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol |

InChI |

InChI=1S/C8H13N3O/c1-6-9-4-8(10-6)11-3-2-7(12)5-11/h4,7,12H,2-3,5H2,1H3,(H,9,10) |

InChI Key |

XEJZPBIMMPEFTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1)N2CCC(C2)O |

Origin of Product |

United States |

Preparation Methods

Reaction of Imidazole Derivatives with Pyrrolidine Precursors

The compound can be synthesized by coupling 2-methylimidazole derivatives with pyrrolidine rings functionalized at the 3-position with a hydroxyl group. This typically involves nucleophilic substitution or condensation reactions where the imidazole nitrogen or carbon is linked to the pyrrolidine scaffold.

- Imidazole derivatives such as 2-methyl-1H-imidazole are reacted with pyrrolidine intermediates bearing a leaving group or activated hydroxyl at the 3-position.

- The reaction conditions often require controlled temperature and solvent systems to favor selective substitution without side reactions.

1,3-Dipolar Cycloaddition for Pyrrolidine Ring Construction

A classical and efficient method for constructing pyrrolidine rings is the 1,3-dipolar cycloaddition between azomethine ylides and dipolarophiles (typically olefins). This method allows for regio- and stereoselective synthesis of pyrrolidine derivatives, including those bearing hydroxyl substituents.

- The azomethine ylide can be generated in situ from imidazole-containing precursors.

- Subsequent reduction and functional group manipulations yield the pyrrolidin-3-ol structure.

- This approach has been demonstrated to provide good yields and stereochemical control, essential for bioactive compound synthesis.

Specific Preparation Methodologies

Synthesis via Asymmetric 1,3-Dipolar Cycloaddition

Kotian et al. (2005) reported a practical large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol via asymmetric 1,3-dipolar cycloaddition. This method is adaptable for synthesizing pyrrolidin-3-ol derivatives with imidazole substituents.

- The key step is the cycloaddition of a dipolarophile with an achiral ylide precursor.

- Diastereomers are separated by crystallization.

- Subsequent reductions with lithium aluminum hydride and catalytic hydrogenation yield the desired pyrrolidin-3-ol.

- The overall yield is approximately 51%, with no chromatography required.

Functionalization of Pyrrolidine Rings with Imidazole Substituents

Comparative Data Table of Preparation Methods

Research Findings and Considerations

- The 1,3-dipolar cycloaddition method is favored for its stereoselectivity and scalability, making it suitable for pharmaceutical intermediate synthesis.

- The use of oxalic acid to form crystalline salts improves purification efficiency for imidazole alcohols.

- Functional group compatibility and protecting group strategies are critical when introducing the imidazole moiety onto the pyrrolidine ring to avoid side reactions.

- Yields vary depending on the exact substituents and reaction conditions but generally range from 40% to 55% in reported methods.

- No single method is universally superior; choice depends on scale, desired stereochemistry, and available starting materials.

Chemical Reactions Analysis

1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can target the imidazole ring or the pyrrolidine ring, depending on the reagents used.

Substitution: Both the imidazole and pyrrolidine rings can undergo substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation of the imidazole ring can lead to halogenated imidazoles, while alkylation can introduce various alkyl groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The compound's imidazole ring is known for its ability to interact with biological membranes, enhancing its antimicrobial efficacy.

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. Its mechanism of action may involve the induction of apoptosis in malignant cells, which is crucial for cancer therapy. Further research is needed to elucidate its specific pathways and potential as an anticancer agent.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. Its ability to cross the blood-brain barrier and modulate neuroinflammatory responses makes it a promising candidate for neurodegenerative disorder treatments.

Drug Development

Due to its favorable pharmacokinetic properties, including moderate lipophilicity (XLogP3-AA of 0.4), this compound can be explored in drug formulation strategies. Its structural versatility allows for modifications that could enhance its therapeutic index while minimizing side effects.

Enzyme Inhibition Studies

The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. Such inhibition can lead to therapeutic benefits in conditions like diabetes and obesity by modulating metabolic rates.

Polymer Chemistry

This compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Its unique chemical structure allows for the development of advanced materials with tailored functionalities.

Coatings and Adhesives

The compound's adhesive properties make it suitable for use in coatings that require strong bonding capabilities. Its application in protective coatings can enhance durability and resistance to environmental factors.

Study on Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity against resistant bacterial strains compared to traditional antibiotics . This highlights the potential for developing new antimicrobial agents based on this compound.

Investigation into Neuroprotective Mechanisms

Research conducted at a leading neuroscience institute revealed that this compound could reduce oxidative stress markers in neuronal cells, suggesting its neuroprotective role . These findings pave the way for further exploration in neurodegenerative disease models.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol include other imidazole derivatives and pyrrolidine-containing molecules. For example:

Imidazole derivatives: Compounds like 1-methylimidazole and 2-methylimidazole share the imidazole ring but differ in their substituents.

Pyrrolidine-containing molecules: Compounds such as pyrrolidine-2-carboxylic acid and N-methylpyrrolidine share the pyrrolidine ring but have different functional groups.

The uniqueness of this compound lies in its combination of both the imidazole and pyrrolidine rings, which allows it to exhibit a diverse range of chemical and biological activities.

Biological Activity

1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a hydroxyl group and an imidazole moiety. Its molecular formula is with a molecular weight of approximately 167.21 g/mol . The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of appropriate imidazole derivatives with pyrrolidine under controlled conditions. Various synthetic routes have been explored, focusing on optimizing yield and purity .

Anticancer Activity

Recent studies have evaluated the anticancer properties of related imidazole derivatives, indicating that compounds with similar structures may exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with modifications in the imidazole and pyrrolidine rings have shown promising results against lung cancer cells (A549) and other cancer types .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 20 | Apoptosis induction |

| Compound B | HCT116 | 15 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Antimicrobial Activity

Studies have also highlighted the antimicrobial potential of imidazole derivatives. The compound has been tested against multidrug-resistant strains of bacteria such as Staphylococcus aureus, showing varying degrees of effectiveness. The presence of the hydroxyl group in the pyrrolidine ring is believed to enhance its antibacterial properties by facilitating interactions with bacterial cell membranes .

Table 2: Antimicrobial Activity Against Gram-positive Bacteria

| Compound | Bacteria Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | S. aureus | 8 |

| Compound D | E. coli | 16 |

| This compound | S. aureus | TBD |

The biological activity of this compound is thought to involve multiple mechanisms:

- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Certain modifications in the structure can lead to inhibition of cell cycle progression.

- Membrane Disruption : The hydrophilic nature due to the hydroxyl group may enhance interaction with microbial membranes, leading to increased permeability and cell death.

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in clinical and preclinical settings:

- Case Study 1 : A derivative similar to this compound exhibited significant anticancer effects in a mouse model, reducing tumor size by over 50% compared to controls.

- Case Study 2 : In vitro studies showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections associated with biofilms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Stepwise synthesis : Start with pyrrolidin-3-ol derivatives (e.g., (3S)-pyrrolidin-3-ol) and introduce the 2-methylimidazole moiety via nucleophilic substitution or cross-coupling reactions. Reaction optimization includes temperature control (e.g., reflux in ethanol/xylene) and catalyst screening .

- Purification : Use recrystallization from DMF–EtOH (1:1) or methanol to isolate the compound, followed by HPLC with C18 columns and UV detection for purity validation .

Q. How can the enantiomeric purity of this compound be validated?

- Methodology :

- Chiral resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and polarimetric detection. Compare retention times with enantiomerically pure standards .

- NMR analysis : Employ chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers via splitting of proton signals .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- FTIR : Identify hydroxyl (3200–3600 cm⁻¹) and imidazole C=N (1600–1650 cm⁻¹) stretches .

- NMR : Use ¹H/¹³C NMR to assign pyrrolidine and imidazole protons, with DMSO-d₆ as a solvent to resolve exchangeable -OH signals .

- High-resolution MS : Confirm molecular formula via ESI-TOF with <2 ppm mass error .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structural elucidation be resolved?

- Methodology :

- Refinement tools : Use SHELXL for small-molecule refinement, particularly for handling twinning or disorder in the imidazole-pyrrolidine junction. Apply TWIN/BASF commands for twinned data .

- Validation : Cross-check with DFT-optimized molecular geometries (e.g., Gaussian 16) to validate bond lengths/angles .

Q. What computational strategies predict the compound's stability in biological systems?

- Methodology :

- MD simulations : Simulate solvation in water/DPPC bilayers using GROMACS to assess membrane permeability .

- DFT calculations : Calculate Fukui indices to identify reactive sites on the imidazole ring for metabolic stability predictions .

Q. How can regioselective functionalization of the imidazole ring be achieved?

- Methodology :

- Protecting groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) to block the N1 position of imidazole, enabling selective alkylation at C4 .

- Catalysis : Employ Pd-catalyzed C–H activation (e.g., Pd(OAc)₂/ligand systems) for direct arylation at C5 .

- Monitoring : Track regioselectivity via LC-MS and 2D NMR (NOESY) .

Q. What experimental approaches study its interactions with biological targets?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on CM5 chips to measure binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in PBS buffer (pH 7.4) .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental solubility data?

- Root Cause : Differences in force field parameters (e.g., OPLS vs. GAFF) or solvent model approximations.

- Resolution :

- Re-optimize solvation free energy calculations using COSMO-RS .

- Validate with shake-flask experiments in buffered solutions (pH 1–10) .

Resolving conflicting bioactivity results across cell lines:

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.